molecular formula C14H10N6S B4418446 6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B4418446
M. Wt: 294.34 g/mol
InChI Key: MTJUUUARAXVSOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as PPTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPTT is a member of the triazolothiadiazine family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Novel mono-, bis-, and poly-triazolothiadiazines, including the 6-phenyl-3-pyrazin-2-yl derivative, have been synthesized using versatile precursors such as 2-bromo-1-(1H-pyrazol-4-yl)ethanone. These synthesis methods are notable for their simplicity and efficiency, contributing to the exploration of these compounds in various scientific applications (Salem et al., 2016).
  • Molecular Docking and Characterization : Various 6-phenyl-3-pyrazin-2-yl-7H-triazolothiadiazine derivatives have been synthesized and characterized, with molecular docking studies revealing insights into their binding interactions. This characterization is crucial for understanding their potential applications in scientific research (Jilloju et al., 2021).

Biological and Pharmaceutical Research

  • Antibacterial Activities : Some derivatives of 6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have exhibited significant antibacterial activities. This includes effectiveness against various bacterial strains like Staphylococcus aureus and Escherichia coli, highlighting their potential in developing new antibacterial agents (Almajan et al., 2010), (Nayak & Poojary, 2020).
  • Anticoronavirus and Antitumoral Activity : Certain derivatives have shown promising in vitro anticoronavirus and antitumoral activities. Structural variations in these compounds can tune their biological properties, potentially contributing to treatments for viral infections and cancer (Jilloju et al., 2021).
  • Antimicrobial Evaluation : These compounds have also been evaluated for their antimicrobial properties. Efficient synthesis methods enable the creation of a diverse range of functionally substituted derivatives, contributing to antimicrobial research (Jilloju et al., 2021).

Structural Studies

  • X-ray Crystallography and Conformational Analysis : Detailed structural studies using techniques like X-ray crystallography provide insights into the conformational aspects of these compounds. Understanding their molecular structure is vitalfor their application in fields like material science and pharmaceutical research (Goh et al., 2010), (Kaynak et al., 2010).

Novel Derivative Synthesis

  • Development of Novel Derivatives : Research has been focused on developing new derivatives of 6-phenyl-3-pyrazin-2-yl-7H-triazolothiadiazine with varying functional groups. These efforts are crucial for expanding the chemical and pharmacological repertoire of this compound class (Sujatha et al., 2018).

properties

IUPAC Name

6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6S/c1-2-4-10(5-3-1)12-9-21-14-18-17-13(20(14)19-12)11-8-15-6-7-16-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJUUUARAXVSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=NC=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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6-phenyl-3-pyrazin-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

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